M1/M4 Functional Selectivity and Biased Agonism at the M4 Receptor Distinguishes Xanomeline from Acetylcholine
Xanomeline tartrate's active moiety, xanomeline, exhibits functional selectivity for M1 and M4 receptors, and importantly, demonstrates biased agonism at the human M4 receptor. Compared to the endogenous ligand acetylcholine (ACh), xanomeline preferentially activates Gαi2 protein signaling while avoiding robust recruitment of β-arrestin and downstream effects like ERK1/2 phosphorylation and calcium mobilization [1].
| Evidence Dimension | Biased Agonism at Human M4 Receptor |
|---|---|
| Target Compound Data | Log(τ/KA) for Gαi2 activation: 0.1 ± 0.1; Log(τ/KA) for β-arrestin recruitment: -1.6 ± 0.3 |
| Comparator Or Baseline | Acetylcholine (ACh): Log(τ/KA) for Gαi2 activation: 0.0 ± 0.1; Log(τ/KA) for β-arrestin recruitment: 0.8 ± 0.1 |
| Quantified Difference | Xanomeline is biased away from β-arrestin-mediated pathways relative to ACh, with a bias factor (ΔΔLog(τ/KA)) of -2.4 towards Gαi2 activation. |
| Conditions | Recombinant human M4 mAChR expressed in CHO cells, measured across nine signaling readouts. |
Why This Matters
Biased agonism at the M4 receptor is hypothesized to mediate antipsychotic-like effects while minimizing side effects associated with other signaling pathways, providing a specific pharmacological signature not found in ACh or non-biased agonists.
- [1] Christopoulos A, Felder CC, Pham V, van der Westhuizen ET, Thompson G, McDonald JK, et al. Biased Profile of Xanomeline at the Recombinant Human M4 Muscarinic Acetylcholine Receptor. ACS Chem Neurosci. 2022;13(8):1206-1218. View Source
